molecular formula C17H16O3 B2563683 2-butyl-3,9-dihydroxyphenalen-1-one CAS No. 277299-00-0

2-butyl-3,9-dihydroxyphenalen-1-one

Cat. No.: B2563683
CAS No.: 277299-00-0
M. Wt: 268.312
InChI Key: KZQMWQXWMJYMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3,9-dihydroxyphenalen-1-one (CAS 277299-00-0) is a tricyclic aromatic compound with the molecular formula C₁₇H₁₆O₃. Its structure comprises a phenalenone core (a fused tricyclic system of three benzene-like rings) substituted with hydroxyl groups at positions 3 and 9 and a butyl chain at position 2 .

Properties

IUPAC Name

2-butyl-3,9-dihydroxyphenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-3-6-12-16(19)11-7-4-5-10-8-9-13(18)15(14(10)11)17(12)20/h4-5,7-9,18-19H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQMWQXWMJYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC3=C2C(=C(C=C3)O)C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-butyl-3,9-dihydroxyphenalen-1-one typically involves multi-step organic synthesis. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptadione with acrolein dimer in the presence of a halogenating agent and an acid catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for about 18 hours. The intermediate product, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is then further reacted in an organic solvent containing an acid catalyst at 0°C to 100°C for another 18 hours to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are optimized for scalability and cost-effectiveness. These methods often involve similar reaction conditions as the laboratory synthesis but are conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3,9-dihydroxyphenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or diketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Butyl-3,9-dihydroxyphenalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-3,9-dihydroxyphenalen-1-one, particularly in its role as a photosensitizer, involves the absorption of light and the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the destruction of microbial cells. The compound targets cellular membranes and DNA, disrupting their function and integrity .

Comparison with Similar Compounds

Key Differences :

  • The butyl chain in 2-butyl-3,9-dihydroxyphenalen-1-one enhances lipophilicity compared to shorter alkyl or hydroxyl-only substitutions.
  • Epoxy and diol groups in the cyclopenta-phenanthrene analog may increase reactivity in polymerization or metabolic pathways.

Bisphenol Analogs

Bisphenol A (BPA) and its alternatives (e.g., 4,4'-sulfonyldiphenol) are diphenylmethane derivatives with two phenolic rings connected via a central group (e.g., propane, sulfone) .

Comparison :

  • Structural Complexity : this compound’s tricyclic system offers greater rigidity compared to BPA’s flexible biphenyl structure.
  • Substituent Effects: BPA derivatives prioritize electronic effects (e.g., sulfone groups for thermal stability), while the phenalenone’s hydroxyl and alkyl groups balance polarity and hydrophobicity .

Pharmacopeial Phenolic Impurities

Compounds like 4-{2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol (a process impurity) share phenolic hydroxyl groups but incorporate amino and branched alkyl chains .

Contrast :

  • The tert-butylamino group in pharmacopeial impurities introduces basicity, unlike the neutral butyl chain in this compound.
  • Positional isomerism of hydroxyl groups (e.g., C3/C9 vs.

Physicochemical Properties (Inferred from Structural Analogs)

While explicit data for this compound is scarce, trends can be extrapolated:

Property This compound Bisphenol A Cyclopenta-Phenanthrene Derivative
Molecular Weight 268.3 g/mol 228.3 g/mol 268.3 g/mol
Polar Groups 2 hydroxyls 2 hydroxyls 2 hydroxyls, 1 epoxy
Lipophilicity High (butyl chain) Moderate Moderate (diol offsets epoxy)
Potential Reactivity Ketone oxidation, hydroxyl H-bonding Ether cleavage Epoxide ring-opening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.